4-Bromo-1H-indazole-6-carbonitrile
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Overview
Description
4-Bromo-1H-indazole-6-carbonitrile is a chemical compound with the molecular formula C8H4BrN3 It is a derivative of indazole, a bicyclic heterocycle that consists of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C, followed by radical reduction to yield the desired indazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to different functionalized indazoles .
Scientific Research Applications
4-Bromo-1H-indazole-6-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-indazole-6-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, indazole derivatives are known to interact with enzymes and receptors involved in various biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Bromo-1H-indazole: A closely related compound with similar chemical properties.
6-Bromo-1H-indazole-4-carboxaldehyde: Another indazole derivative with a different functional group.
2-Methyl-4-bromo-1H-indazole: A methyl-substituted derivative with distinct reactivity.
Uniqueness: 4-Bromo-1H-indazole-6-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMIAFNEMHEPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646572 |
Source
|
Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-96-8 |
Source
|
Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898746-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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